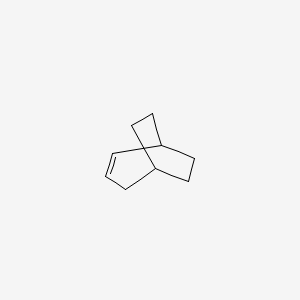

Bicyclo(3.2.2)non-2-ene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

40319-81-1 |

|---|---|

Molecular Formula |

C9H14 |

Molecular Weight |

122.21 g/mol |

IUPAC Name |

bicyclo[3.2.2]non-2-ene |

InChI |

InChI=1S/C9H14/c1-2-8-4-6-9(3-1)7-5-8/h1-2,8-9H,3-7H2 |

InChI Key |

BCCQOAANWUKEPI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2CCC1CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Bicyclo 3.2.2 Non 2 Ene and Its Derivatives

Diels-Alder Cycloaddition Reactions

The Diels-Alder reaction stands as a cornerstone for the synthesis of the bicyclo[3.2.2]nonene core. This pericyclic reaction, involving a conjugated diene and a dienophile, allows for the efficient formation of the characteristic bridged ring system.

Thermal Conditions and Reactivity Profiling

The thermal Diels-Alder reaction is a classical approach to synthesizing bicyclic systems. For instance, the reaction between a cyclohepta-2,4-dienone, formed by the thermal rearrangement of a 3,5-dienone, and a dienophile like N-phenylmaleimide yields a bicyclo[3.2.2]non-6-en-2-one derivative. gla.ac.ukcore.ac.uk However, thermal conditions can sometimes lead to decomposition or low reactivity, as observed in the reaction of a 1,4-dimethylcycloheptadiene derivative with acrolein at 100°C, where the starting diene was mostly recovered. beilstein-journals.org The inherent strain in the bicyclo[3.2.2]non-2-ene system, greater than that of bicyclo[2.2.2]octene, enhances its reactivity in subsequent functionalization or ring-opening reactions.

Lewis Acid Catalysis and Stereochemical Outcomes

To overcome the limitations of thermal conditions, Lewis acid catalysis is frequently employed to accelerate Diels-Alder reactions and control stereoselectivity. rsc.org The use of Lewis acids like boron trifluoride etherate (BF₃·OEt₂) can significantly promote the reaction. beilstein-journals.orgmdpi.com For example, the Lewis acid-catalyzed cycloaddition of 1,3-cyclohexadiene (B119728) and acrolein yields bicyclo[2.2.2]oct-5-en-2-carboxaldehyde, a precursor that can be elaborated to the bicyclo[3.2.2]nonane system. mdpi.com However, the choice of Lewis acid is critical, as some can trigger unintended reaction pathways. For instance, BF₃·OEt₂ can activate allylic oxygen, leading to elimination and the formation of trienes that undergo electrocyclic rearrangements. The stereochemical outcome of these reactions is often predictable using models like the Beckwith-Houk stereochemical model for radical cyclizations. diva-portal.org

| Catalyst | Reactants | Product | Observations |

| Thermal (100 °C) | 1,4-dimethylcycloheptadiene, acrolein | No desired product | Decomposition of diene. beilstein-journals.org |

| BF₃·OEt₂ | 1,4-dimethylcycloheptadiene, acrolein | Bicyclo[2.2.2]octene derivatives | Unexpected rearrangement. beilstein-journals.org |

| TBSOTf | 1,4-dimethylcycloheptadiene, acrolein | Bicyclo[3.2.2]nonene derivative | Stereoselective formation of the desired product. beilstein-journals.org |

Enantioselective Synthesis via Chiral Diene Reactivity

The synthesis of enantiomerically pure bicyclo[3.2.2]nonene derivatives can be achieved through the use of chiral dienes. An asymmetric Diels-Alder reaction employing an optically active 1,4-dimethylcycloheptadiene derivative and acrolein, promoted by TBSOTf, successfully produced a bicyclo[3.2.2]nonene derivative with two quaternary carbons. beilstein-journals.org This approach allows for the simultaneous installation of multiple stereocenters with high selectivity. beilstein-journals.org The use of chiral auxiliaries or chiral Lewis acids can also induce asymmetry in Diels-Alder reactions. acs.orgucl.ac.uk

Intermolecular Diels-Alder Reactions for Bicyclo[3.2.2]nonene Core Construction

Intermolecular Diels-Alder reactions are a common strategy for building the bicyclo[3.2.2]nonene core. beilstein-journals.org A notable example is the inverse-electron-demand Diels-Alder reaction between a masked o-benzoquinone and an N-protected enamine to form a bicyclo[2.2.2]octenone core, which is then expanded to the bicyclo[3.2.2]nonenone system. nih.govacs.org This strategy has been successfully applied in the total syntheses of phleghenrine alkaloids. nih.govacs.org The reaction of 1,3-cycloheptadiene (B1346008) with dienophiles is another direct route to the bicyclo[3.2.2]non-2-ene skeleton.

Synthesis of Bicyclo[3.2.2]nona-6-en-2-ones and Related Adducts

Bicyclo[3.2.2]nona-6-en-2-ones are important synthetic intermediates. They can be synthesized from the Diels-Alder adducts of tropones and ethylene (B1197577) via selective reduction. oup.com An alternative route involves the reaction of cyclohepta-2,4-dienone with dienophiles. gla.ac.ukcore.ac.uk For instance, the reaction with N-phenylmaleimide yields the corresponding bicyclo[3.2.2]non-6-en-2-one adduct. gla.ac.ukcore.ac.uk These ketones can undergo further transformations, such as photochemical rearrangements. oup.com

Ring Expansion Strategies

Ring expansion of smaller, more accessible bicyclic systems provides an alternative and powerful route to the bicyclo[3.2.2]nonane skeleton.

One common strategy is the Tiffeneau-Demjanov type ring enlargement of bicyclo[2.2.2]oct-5-en-2-ones. mdpi.comoup.com This method involves the conversion of the ketone to a cyanohydrin, followed by reduction to an amino alcohol and subsequent diazotization to induce the ring expansion. oup.com A related method utilizes trimethylsilyldiazomethane (B103560) and a Lewis acid like boron trifluoride etherate for the homologation. oup.com Another powerful one-carbon insertion method is the Büchner–Curtius–Schlotterbeck reaction, which has been used to expand a bicyclo[2.2.2]octenone to a bicyclo[3.2.2]nonenone, a key step in the synthesis of phleghenrine alkaloids. nih.govacs.org

| Precursor | Reagents | Product | Strategy |

| Bicyclo[2.2.2]oct-5-en-2-one | 1. TMS-CN, 2. LiAlH₄, 3. NaNO₂-AcOH | Bicyclo[3.2.2]non-6-en-2-one | Tiffeneau-Demjanov type homologation. oup.com |

| Bicyclo[2.2.2]oct-5-en-2-one | Trimethylsilyldiazomethane, BF₃-etherate | Bicyclo[3.2.2]non-6-en-2-one | Related ring expansion. oup.com |

| Bicyclo[2.2.2]octenone | Not specified | Bicyclo[3.2.2]nonenone | Büchner–Curtius–Schlotterbeck one-carbon insertion. nih.govacs.org |

Tiffeneau-Demjanov Rearrangements for Bicyclo[3.2.2]nonane Skeleton Formationontosight.ainih.gov

The Tiffeneau-Demjanov rearrangement is a powerful method for ring expansion in cyclic systems, and it has been successfully applied to the synthesis of the bicyclo[3.2.2]nonane skeleton. wikipedia.orgnumberanalytics.com This reaction typically involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid, leading to a ring-expanded cycloketone. wikipedia.orgnumberanalytics.com

In the context of forming the bicyclo[3.2.2]nonane framework, a common starting material is a bicyclo[2.2.2]octane derivative. For instance, the reaction of bicyclo[2.2.2]oct-2-ylcarbinylamine with nitrous acid yields a mixture of alcohols, including bicyclo[3.2.2]nonan-2-ol (62% yield) and bicyclo[3.2.2]nonan-3-ol (22% yield), alongside bicyclo[3.3.1]nonan-2-ol (16% yield). researchgate.net A similar ring-enlargement can be achieved starting from bicyclo[2.2.2]oct-5-en-2-ones using a sequence involving trimethylsilyl (B98337) cyanide (TMS-CN), lithium aluminum hydride (LiAlH₄), and then nitrous acid with acetic acid. oup.com

The mechanism proceeds through the diazotization of the amino group, followed by the loss of nitrogen gas to form a primary carbocation. wikipedia.org A subsequent 1,2-migration of a carbon atom from the ring expands the ring, leading to a more stable carbocation, which is then captured by water or another nucleophile to form the final product. The stereochemistry of the migrating group plays a crucial role in the outcome of the reaction. numberanalytics.com

Table 1: Tiffeneau-Demjanov Type Ring Expansion to Bicyclo[3.2.2]non-6-en-2-ones oup.com

| Starting Material (Bicyclo[2.2.2]oct-5-en-2-one) | Reagents | Product (Bicyclo[3.2.2]non-6-en-2-one) |

| Bicyclo[2.2.2]oct-5-en-2-one | 1. TMS-CN, 2. LiAlH₄, 3. NaNO₂-AcOH | Bicyclo[3.2.2]non-6-en-2-one |

| 1-Methoxybicyclo[2.2.2]oct-5-en-2-one | 1. TMS-CN, 2. LiAlH₄, 3. NaNO₂-AcOH | 1-Methoxybicyclo[3.2.2]non-6-en-2-one |

Diazomethane (B1218177) Reactions in Bicyclic Systemssmolecule.com

Diazomethane is a versatile reagent in organic synthesis, often used for methylation, homologation, and cyclopropanation reactions. In the context of bicyclic systems, diazomethane can be employed for ring expansion to form the bicyclo[3.2.2]nonane skeleton. For example, the reaction of bicyclo[3.2.1]oct-2-en-8-one with diazomethane produces a 3:2 mixture of bicyclo[3.2.2]non-3-en-6-one and bicyclo[3.2.2]non-2-en-6-one. researchgate.netresearchgate.net These can then be hydrogenated to yield bicyclo[3.2.2]nonan-6-one. researchgate.netresearchgate.net

A related approach involves the use of trimethylsilyldiazomethane with a Lewis acid catalyst like boron trifluoride etherate. This method has been used to convert bicyclo[2.2.2]oct-5-en-2-ones into their corresponding bicyclo[3.2.2]non-6-en-2-one homologs. oup.com

Electrolytic Decarboxylation Approachesbenchchem.comacs.org

Electrolytic decarboxylation, also known as the Kolbe electrolysis, provides a route to the bicyclo[3.2.2]nonane system. This method involves the electrolysis of carboxylic acids, leading to the formation of radicals and subsequent coupling or, in some cases, elimination products. The electrolytic decarboxylation of maleic anhydride (B1165640) adducts of cycloheptatriene (B165957) has been utilized to prepare various compounds within the bicyclo[3.2.2]nonane system. gla.ac.uk For instance, the anodic bisdecarboxylation of the Diels-Alder adduct of maleic anhydride and cycloheptatriene leads to the formation of bicyclo[3.2.2]nona-2,6,8-triene. tamu.edu This method is a key step in a shortened synthesis of the bicyclo[3.2.2]nona-2,6,8-trien-4-yl anion. tamu.edu

Pyrolysis Techniquesgla.ac.uk

Pyrolysis, the thermal decomposition of materials at elevated temperatures in an inert atmosphere, can be employed to synthesize bicyclo[3.2.2]nonane derivatives. One example involves the pyrolysis of the cerous salt of 3-(4-carboxycyclohexyl)propionic acid at 300–350°C in a nitrogen atmosphere. This process induces decarboxylation and cyclization to yield bicyclo[3.2.2]nonan-2-one. Pyrolysis techniques have also been mentioned as a general method for synthesizing bicyclo[3.2.2]non-2-ene. smolecule.com

Cyclopropanation Reactions in Bicyclo(3.2.2)non-2-ene Derivativesgla.ac.uk

Cyclopropanation reactions introduce a three-membered ring into a molecule. Enantioselective cyclopropanation has been used to synthesize derivatives of this compound. smolecule.com For example, the cyclopropanation of bicyclo[3.2.2]nona-2,6,8-triene using the Furukawa method (diethylzinc and diiodomethane) results in the exclusive formation of the exo-product, where the carbene adds from the face distal to the propeno bridge. nih.gov Palladium acetate (B1210297) has also been shown to be an effective catalyst for the cyclopropanation of unsaturated bicyclic endoperoxides with diazomethane, a reaction that preserves the peroxide bridge. nih.gov

Enzymatic Catalysis in Bicyclo[3.2.2]nonane Skeleton Biosynthesis

Fungal P450-Mediated Cyclization Mechanismsbenchchem.comwikipedia.orgnumberanalytics.com

Nature employs sophisticated enzymatic machinery to construct complex molecular architectures. In the realm of bicyclo[3.2.2]nonane biosynthesis, fungal cytochrome P450 enzymes have been discovered to play a pivotal role. nih.govacs.org A notable example is the fungal P450 enzyme, BTG5, which catalyzes the formation of the bicyclo[3.2.2]nonane structure in the biosynthesis of beticolin 1. nih.govacs.org

This enzyme utilizes an unusual two-step mechanism involving dimerization and cyclization. nih.govacs.org The first step is a heterodimerization that follows a typical P450 oxidation process. nih.govacs.org The second step is a novel redox-neutral cyclization, a mechanism that had not been previously reported for P450 enzymes. nih.govacs.org Further studies, including mutations like BTG5-T318, have helped to elucidate the substrate selectivity and separate the two catalytic steps, providing a deeper understanding of this unique enzymatic transformation. nih.govacs.org This discovery opens new avenues for the biosynthesis and synthetic biology of complex natural products containing the bicyclo[3.2.2]nonane core. nih.govacs.org

Another powerful P450 enzyme, DotG, is involved in the biosynthesis of dothideomins. It is responsible for forming a tricyclo[5.2.2.0.4,8]undecane core, which is an embedded bicyclo[3.2.2]nonane system. This enzyme catalyzes the formation of three C-C bonds in a process that includes dimerization, A-ring opening, and decarbonylation. acs.org

Redox-Neutral Cyclization Pathways

A notable advancement in the synthesis of bicyclic systems is the discovery of redox-neutral cyclization, particularly through enzymatic catalysis. This pathway is distinct from conventional oxidation reactions.

Detailed Research Findings: A novel P450-mediated mechanism has been identified for the formation of the Bicyclo[3.2.2]nonane skeleton. This enzymatic catalysis, utilizing the fungal enzyme P450 BTG5, facilitates a redox-neutral cyclization. Unlike typical P450 enzyme reactions that involve oxidation, this process constructs the bicyclic core without a net change in the oxidation state of the substrate. This discovery opens new possibilities for biosynthetic engineering and the development of environmentally benign synthetic methods. While research into photoredox catalysis has also highlighted redox-neutral pathways for synthesizing related bicyclic structures like bicyclo[3.3.1]nonanes, the enzymatic approach for the bicyclo[3.2.2] system is a significant finding. rsc.org The principle involves activating molecules via single electron transfer (SET) using visible light and a photoredox catalyst, which then proceed through a cascade reaction to form the final product. rsc.org

Pi-Cyclization for Bicyclo[3.2.2]nonene Synthesis

Pi-cyclization has proven to be a valuable method for synthesizing Bicyclo[3.2.2]nonenes. acs.org This strategy involves the interaction of a carbon-carbon multiple bond (a π-system) with a nearby cationic center, leading to the formation of a carbocyclic ring system. acs.org

Detailed Research Findings: Research has demonstrated that treating specific acyclic precursors with formic acid at room temperature can induce π-cyclization to yield bicyclic structures. For instance, the trimethylsilylpropynyl analogue of (2-butynyl)cyclohexenol undergoes cyclization to produce a Bicyclo[3.2.2]nonenone derivative. acs.org The reaction proceeds through a cationic intermediate, which is attacked by the alkyne π-bond. After the initial cyclization, subsequent hydrolysis and protodesilylation yield the target bicyclic ketone. acs.org This method provides a convenient route to the Bicyclo[3.2.2]nonene core. acs.org

Below is a table summarizing the findings from the π-cyclization synthesis:

| Precursor | Reagent | Key Intermediate/Product | Reference |

| Trimethylsilylpropynyl analogue of (2-butynyl)cyclohexenol | Formic Acid | Bicyclo[3.2.2]nonenone | acs.org |

| (2-Butynyl)cyclohexenols | Formic Acid | Bicyclic enol formates | acs.org |

General Synthetic Routes and Conditions

Several general synthetic routes are employed to construct the this compound framework, with the Diels-Alder reaction being a prominent and versatile method.

Detailed Research Findings: The Diels-Alder reaction, a [4+2] cycloaddition, is a common approach. One pathway involves the reaction of 1,3-cycloheptadiene with a suitable dienophile, such as acrolein, to form the bicyclic system. beilstein-journals.org The conditions for these reactions can be varied to influence the outcome. For example, thermal conditions can be used, but Lewis acids are often employed to facilitate the reaction, especially with less reactive dienes. beilstein-journals.org

A stereoselective Diels-Alder reaction has been developed using an optically active 1,4-dimethylcycloheptadiene and acrolein, promoted by TBSOTf (Trifluoromethanesulfonic acid tert-butyldimethylsilyl ester). This method successfully produces a highly functionalized Bicyclo[3.2.2]nonene derivative with control over the stereochemistry at newly formed quaternary carbons. beilstein-journals.org In contrast, using a Lewis acid like BF₃·OEt₂ can sometimes lead to unintended pathways, such as elimination reactions that form trienes. beilstein-journals.org

Another established synthetic route is the electrolytic decarboxylation of maleic anhydride adducts. Additionally, ring closure reactions promoted by strong bases or acid-catalyzed routes using reagents like aluminum chloride and hydrochloric acid have been reported for creating related bicyclic ketones. smolecule.com

The following table summarizes various general synthetic routes:

| Reaction | Reactants | Conditions/Catalyst | Key Product | Reference |

| Diels-Alder | 1,3-Cycloheptadiene + Acrolein | Thermal | Bicyclo(3.2.2)non-6-ene | |

| Stereoselective Diels-Alder | Optically active 1,4-dimethylcycloheptadiene + Acrolein | TBSOTf | Highly functionalized Bicyclo[3.2.2]nonene derivative | beilstein-journals.org |

| Electrolytic Decarboxylation | Maleic anhydride adducts | Electrolysis | This compound | |

| Acid-Catalyzed Ring Closure | - | Aluminum chloride, Hydrochloric acid | Bicyclic ketones | smolecule.com |

Reaction Mechanisms and Reactivity of Bicyclo 3.2.2 Non 2 Ene Systems

Solvolysis Reactions and Carbocation Intermediates

Solvolysis of bicyclo[3.2.2]nonyl tosylates has been a focal point for investigating the behavior of carbocations in bicyclic systems. The departure of the tosylate leaving group leads to the formation of a carbocation that can undergo various reactions, including nucleophilic attack by the solvent, elimination, and skeletal rearrangements.

Early studies on the acetolysis of 2-bicyclo[3.2.2]nonanyl tosylate revealed a complex mixture of products, indicating the involvement of carbocation rearrangements. The reaction, as reported by Shaefer, Endres, and Moran in 1967, yields a combination of acetates derived from 2-bicyclo[3.2.2]nonanol, 3-bicyclo[3.2.2]nonanol, and the rearranged exo-2-bicyclo[3.3.1]nonanol acs.org. This product distribution underscores the propensity of the initially formed secondary carbocation to undergo hydride shifts and skeletal rearrangements to more stable intermediates.

Product Distribution in the Acetolysis of 2-Bicyclo[3.2.2]nonanyl Tosylate

| Product | Structure |

|---|---|

| 2-Bicyclo[3.2.2]nonyl acetate (B1210297) | Bicyclo[3.2.2]nonane skeleton with acetate at C-2 |

| 3-Bicyclo[3.2.2]nonyl acetate | Bicyclo[3.2.2]nonane skeleton with acetate at C-3 |

| exo-2-Bicyclo[3.3.1]nonyl acetate | Rearranged Bicyclo[3.3.1]nonane skeleton with exo-acetate at C-2 |

Note: Specific quantitative percentages of the product distribution were not detailed in the available research.

The nature of the carbocation intermediate in the solvolysis of bicyclo[3.2.2]nonyl systems has been a subject of debate, centering on whether it exists as a classical, localized carbocation or a nonclassical, delocalized species.

Research utilizing carbon-13 labeling by Okazaki et al. on the solvolysis of 2-bicyclo[3.2.2]nonyl p-toluenesulfonate suggested the formation of classical carbocation intermediates researchgate.netkyoto-u.ac.jp. The observed scrambling of the isotopic label in the products was rationalized through a series of classical Wagner-Meerwein 1,2-shifts and 1,3-hydride shifts acs.orgresearchgate.net. The solvolysis rate of 2-bicyclo[3.2.2]nonyl p-toluenesulfonate was found to be similar to that of cycloheptyl p-toluenesulfonate, suggesting a lack of significant anchimeric assistance, which would be expected if a nonclassical carbocation were directly formed in the rate-determining step researchgate.net.

Conversely, density functional and ab initio calculations have suggested that the carbocations proposed as classical intermediates in the solvolysis of 2-bicyclo[3.2.2]nonanyl tosylate actually possess nonclassical structures oup.com. These computational studies indicate that the potential energy surface favors delocalized, bridged structures over purely classical carbocations oup.com. This discrepancy between experimental interpretation and theoretical calculations highlights the complexity of defining carbocationic structures in these bicyclic systems.

To elucidate the rearrangement pathways during solvolysis, studies have been conducted on [1-¹³C]-2-bicyclo[3.2.2]nonyl p-toluenesulfonate researchgate.netkyoto-u.ac.jp. The distribution of the ¹³C label in the products provides a detailed map of the carbocationic rearrangements.

In the solvolysis in both methanol (B129727) and 2,2,2-trifluoroethanol (B45653) (TFE), the ¹³C label was found to be distributed between at least two positions in the resulting products researchgate.netkyoto-u.ac.jp. The products included substituted bicyclo[3.2.2]nonanes and rearranged exo-2-substituted bicyclo[3.3.1]nonanes, as well as elimination products like 2-bicyclo[3.2.2]nonene and 2-bicyclo[3.3.1]nonene researchgate.net. The non-uniform distribution of the label indicated that the rate of solvent capture of the carbocation is competitive with the rate of rearrangement researchgate.netkyoto-u.ac.jp. For instance, in TFE, the ¹³C label in the 2-bicyclo[3.2.2]nonyl product was distributed in an approximate 3:2 ratio between the C1 and C2 positions acs.org. The observation that the label in the elimination product, 2-bicyclo[3.2.2]nonene, was less scrambled than in the substitution products suggests that elimination may occur from an earlier intermediate in the ionization process researchgate.netkyoto-u.ac.jp.

Products from the Solvolysis of [1-¹³C]-2-Bicyclo[3.2.2]nonyl p-Toluenesulfonate

| Product | Solvent | Key Finding |

|---|---|---|

| 2-substituted bicyclo[3.2.2]nonane | Methanol, TFE | ¹³C label scrambled between C1 and C2 |

| exo-2-substituted bicyclo[3.3.1]nonane | Methanol, TFE | Formed via rearrangement (1,3-hydride shift) |

| 2-bicyclo[3.2.2]nonene | Methanol, TFE | Less ¹³C label scrambling compared to substitution products |

| 2-bicyclo[3.3.1]nonene | Methanol, TFE | Rearranged elimination product |

Note: This table summarizes the products and the general findings of the labeling studies.

The choice of solvent significantly influences the product distribution in the solvolysis of bicyclo[3.2.2]nonyl tosylates. A comparison of the solvolysis of 2-bicyclo[3.2.2]nonyl p-toluenesulfonate in methanol and the more ionizing, less nucleophilic solvent 2,2,2-trifluoroethanol (TFE) demonstrates this effect researchgate.netrsc.org.

In both solvents, a mixture of substitution and elimination products with both the bicyclo[3.2.2]nonane and the rearranged bicyclo[3.3.1]nonane skeletons is observed researchgate.net. The formation of rearranged products, such as exo-2-substituted bicyclo[3.3.1]nonane and 2-bicyclo[3.3.1]nonene, is significant in both solvents, with yields of the latter ranging from 15-47% rsc.org. The data suggests that the initially formed carbocation can be trapped by the solvent or undergo rearrangement. The nature of the solvent can alter the lifetime of the carbocationic intermediates and the relative rates of competing pathways. For instance, a more ionizing solvent like TFE can promote greater charge separation and potentially lead to more extensive rearrangements before solvent capture.

Bridgehead positions in bicyclic systems are generally poor sites for carbocation formation due to the geometric constraints that prevent the carbocation from achieving a planar geometry. The solvolysis of a bridgehead tosylate in the bicyclo[3.2.2]nonane system, such as at the C-1 position, would be expected to be extremely slow.

Rearrangement and Structural Dynamics

The solvolysis reactions of bicyclo[3.2.2]non-2-ene derivatives are characterized by a rich array of skeletal rearrangements. The initially formed secondary carbocation at C-2 can undergo a 1,2-hydride shift to form a carbocation at C-3. More significantly, a Wagner-Meerwein rearrangement involving a shift of the C1-C7 bond can lead to the formation of the bicyclo[3.3.1]nonane ring system. Furthermore, 1,3-hydride shifts have been proposed to account for the formation of certain rearranged products researchgate.net. The interplay between these competing rearrangement pathways, along with solvent capture and elimination, dictates the final product mixture.

Homodienyl Shifts in Metallated Bicyclo[3.2.2]nona-2,6,8-trienyl Derivatives

In metallated derivatives of bicyclo[3.2.2]nona-2,6,8-triene, a notable rearrangement occurs via a 1,5-homodienyl metallatropic shift. tamu.edu This process is observed in the conversion of 4-metallated bicyclo[3.2.2]nona-2,6,8-trienes to 9-metallated barbaralanes. tamu.edu The reaction involves the migration of a metal-containing substituent from the C4 position to the C6 position. tamu.edu

The facility of this rearrangement is highly dependent on the nature of the metal. The reactivity increases when moving from silicon to tin and then to lead, which correlates with the decreasing strength of the carbon-metal bond. tamu.edu For instance, the 4-trimethylstannyl derivative rearranges quantitatively to 9-trimethylstannylbarbaralane upon heating, while the corresponding silicon analog does not undergo rearrangement under similar conditions, leading to decomposition at higher temperatures. tamu.edu In contrast, mercury and zinc derivatives are so labile that only the rearranged barbaralyl products are observed by NMR spectroscopy. tamu.edu

This reactivity highlights the utility of organometallic derivatives in accessing the barbaralane skeleton from the bicyclo[3.2.2]nonatriene system. The general trend of reactivity is summarized in the table below.

| Metal (M) in 4-M(CH₃)₃-bicyclo[3.2.2]nona-2,6,8-triene | Reactivity towards Homodienyl Shift |

| Si | No rearrangement observed; decomposition at 160°C |

| Sn | Quantitative rearrangement to 9-trimethylstannylbarbaralane |

| Pb | Rearrangement occurs readily |

| Hg, Zn | Extremely rapid rearrangement; only barbaralyl derivatives observed |

Cope Rearrangements in Barbaralane Formation

Following the homodienyl shift that forms barbaralane derivatives from metallated bicyclo[3.2.2]nona-2,6,8-trienes, the resulting barbaralane skeleton is subject to further dynamic processes. tamu.edu Barbaralyl derivatives, such as 9-trimethylstannylbarbaralane, are fluxional molecules due to a rapid and degenerate Cope rearrangement. tamu.edumasterorganicchemistry.com This oup.comoup.com-sigmatropic rearrangement involves the carbon atoms C1 through C8 of the barbaralane framework. tamu.edu

At room temperature, this rearrangement is so fast on the NMR timescale that the spectra show fewer signals than would be expected for a static structure. tamu.edu For example, the proton and carbon-13 NMR spectra display only six signals for the barbaralyl moiety, indicating a time-averaged symmetry where a mirror plane appears to pass through C3, C7, and C9. tamu.edu The Cope rearrangement is a thermally allowed, concerted process that is characteristic of 1,5-dienes, a structural motif present within the barbaralane system. masterorganicchemistry.com The release of ring strain in certain systems can provide a thermodynamic driving force for the Cope rearrangement. masterorganicchemistry.com

Photochemicaltamu.eduoup.com-Sigmatropic Rearrangements

Photochemical tamu.eduoup.com-sigmatropic rearrangements are a known reaction pathway for bicyclic systems. wikipedia.orglibretexts.org In the context of related bicyclic frameworks, such as bicyclo[4.2.0]oct-2-enes, thermal tamu.eduoup.com-sigmatropic carbon shifts are observed. mdpi.com These shifts can proceed with varying degrees of stereoselectivity. mdpi.comacs.org While specific studies on the photochemical tamu.eduoup.com-sigmatropic rearrangements of bicyclo(3.2.2)non-2-ene itself are not detailed in the provided search results, the behavior of analogous systems suggests that such rearrangements are plausible. Photochemically induced tamu.eduoup.com shifts often proceed through a suprafacial pathway, though many are non-concerted and involve a diradical mechanism, especially when proceeding from a triplet state. wikipedia.org

Photochemicaltamu.eduoup.com-Acyl Migration

A synthetically useful transformation of the bicyclo[3.2.2]nonane skeleton is the photochemical tamu.eduoup.com-acyl migration of bicyclo[3.2.2]non-6-en-2-ones. oup.comacs.org Direct irradiation of these compounds through a Pyrex filter leads to their conversion into cis-bicyclo[4.3.0]non-4-en-7-ones in practical yields. oup.com This rearrangement constitutes a ring contraction, transforming the six-membered ketone-containing ring of the bicyclo[3.2.2]nonenone into a five-membered ring in the bicyclo[4.3.0]nonenone product. uni-hannover.de

This photochemical reaction has been applied as a key step in the total synthesis of natural products, such as (±)-ptilocaulin. acs.orguni-hannover.de The starting bicyclo[3.2.2]non-6-en-2-ones can be prepared from bicyclo[2.2.2]oct-5-en-2-ones via ring-enlargement methods like the Tiffeneau-Demjanov rearrangement. oup.com The efficiency of the tamu.eduoup.com-acyl migration makes it a valuable tool for constructing the fused ring systems found in various bi- and tricyclopentanoid natural products. oup.com

The following table summarizes the photochemical rearrangement of various substituted bicyclo[3.2.2]non-6-en-2-ones.

| Starting Material (Substituent at C1) | Product (cis-Bicyclo[4.3.0]non-4-en-7-one) | Yield (%) |

| 1-Methoxybicyclo[3.2.2]non-6-en-2-one | 6-Methoxy-cis-bicyclo[4.3.0]non-4-en-7-one | High |

| Bicyclo[3.2.2]non-6-en-2-one | cis-Bicyclo[4.3.0]non-4-en-7-one | Main product |

Pinacol-Type Rearrangements

Pinacol-type rearrangements are instrumental in the synthesis and modification of the bicyclo[3.2.2]nonane skeleton, often serving as a method for ring expansion from smaller bicyclic precursors. acs.orgrsc.orgrsc.org This acid-catalyzed rearrangement of 1,2-diols proceeds via a carbocation intermediate, followed by the migration of an adjacent alkyl group. wikipedia.org

In the synthesis of bicyclo[3.2.2]non-6-en-2-one derivatives, a pinacol-type rearrangement is employed to expand the ring of a bicyclo[2.2.2]octene precursor. rsc.orgrsc.org For example, the total synthesis of (±)-nakafuran-8, which contains a bicyclo[4.2.2]decane skeleton, involves a double ring-enlargement strategy where a bicyclo[2.2.2]oct-5-en-2-one is first converted to a bicyclo[3.2.2]non-6-en-2-one, which then undergoes further expansion. rsc.orgrsc.org The stereochemistry of the diol in cyclic systems plays a critical role in determining the major product of the rearrangement, with the group trans to the leaving hydroxyl group preferentially migrating. wikipedia.org

Vinyl Shift Mechanisms

Vinyl shift mechanisms are observed in the thermal rearrangements of unsaturated bicyclo[3.2.2]nonane systems. Specifically, a vinylcyclopropane-cyclopentene reorganization has been noted in the thermolysis of bicyclo[3.2.2]nona-2,6,8-triene derivatives. archive.orgarchive.org This type of rearrangement is characteristic of systems containing a vinylcyclopropane (B126155) moiety, where thermal activation can lead to the cleavage of the cyclopropane ring and subsequent formation of a five-membered ring. In the case of a benzo-derivative of bicyclo[3.2.2]nona-2,6,8-triene, a Cope rearrangement followed by a vinylcyclopropane-cyclopentene reorganization leads to a dihydrobenzindene product. archive.orgarchive.org

Electrophilic Addition Reactions to the Double Bond

The double bond in bicyclo[3.2.2]non-2-ene and its derivatives is susceptible to electrophilic addition. Quantum chemical studies on the related bicyclo[3.2.2]nona-6,8-diene (BND) provide significant insight into the mechanism, stereoselectivity, and regioselectivity of these reactions. scispace.comresearchgate.net

The geometry and electronic structure of the double bonds in these bicyclic systems are key determinants of their reactivity. scispace.com In BND, the two double bonds are not equivalent. The double bond opposite the methylene (B1212753) bridge is more pyramidalized, leading to non-equivalent exo and endo faces with a higher electron density on the endo face. scispace.comresearchgate.net

When bromine is added to BND, the reaction exhibits both stereo- and regioselectivity. scispace.com The initial step is the formation of a molecular complex between the bicyclic olefin and the halogen. Theoretical calculations have shown that endo molecular complexes are more stable than their exo counterparts due to a combination of electronic and steric factors. researchgate.net The reaction proceeds through the formation of a bridged bromonium cation intermediate. The endo-bridged bromonium cation is found to be more stable than the exo-bridged cation. researchgate.net Consequently, the addition of bromine to BND is predicted to show endo-facial stereoselectivity. researchgate.net The reaction ultimately yields rearranged products, specifically 4-exo-9-anti- and 4-endo-9-anti-dibromobicyclo[3.3.1]non-2-ene. scispace.com This skeletal rearrangement highlights the complex nature of electrophilic additions to this strained bicyclic system.

Hydrogenation Studies of Bicyclo[3.2.2]non-2-ene Derivatives

Catalytic hydrogenation is a fundamental method for the saturation of alkenes. In the context of bicyclo[3.2.2]non-2-ene and its derivatives, the stereochemical outcome of this reaction is of significant interest, as the rigid bicyclic framework can direct the approach of hydrogen to one of the two faces of the double bond (exo or endo).

Studies on substituted bicyclo[3.2.2]nonene systems have provided insights into this selectivity. For instance, the catalytic hydrogenation of 8-formylbicyclo[3.2.2]non-6-ene has been reported to yield the corresponding saturated 6-formylbicyclo[3.2.2]nonane. wikipedia.org While the specific stereochemistry of the hydrogenation was not detailed in this particular study, it is generally understood that in bicyclic systems, the catalyst adsorbs to the less sterically hindered face of the molecule, leading to the delivery of hydrogen from that face. beilstein-journals.orgnih.gov In the case of bicyclo[3.2.2]non-2-ene, the exo face is generally considered more accessible to incoming reagents due to the steric bulk of the ethylene (B1197577) and propylene bridges shielding the endo face.

The choice of catalyst and reaction conditions can also influence the efficiency and, in some cases, the stereoselectivity of the hydrogenation. Common catalysts for such transformations include palladium on carbon (Pd/C), platinum oxide (PtO₂), and rhodium on alumina (Rh/Al₂O₃). The selection of the catalyst is often empirical and depends on the specific substrate and desired outcome.

| Substrate | Catalyst | Product | Reference |

| 8-Formylbicyclo[3.2.2]non-6-ene | Not specified | 6-Formylbicyclo[3.2.2]nonane | wikipedia.org |

| Bicyclo[3.2.2]non-3-en-6-one and Bicyclo[3.2.2]non-2-en-6-one mixture | Not specified | Bicyclo[3.2.2]nonan-6-one | researchgate.net |

Oxidation and Cleavage Reactions

The double bond in bicyclo[3.2.2]non-2-ene serves as a handle for various oxidative transformations, including epoxidation, dihydroxylation, and oxidative cleavage. The stereochemical course of these reactions is, as with hydrogenation, largely dictated by the steric environment of the double bond.

Epoxidation: The reaction of alkenes with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a standard method for the synthesis of epoxides. For bicyclic alkenes, the epoxidation typically occurs from the less hindered exo face. beilstein-journals.orgresearchgate.net In the case of a substituted bicyclo[3.2.2]non-6-ene derivative, exo-3-benzoyloxybicyclo[3.2.2]non-6-ene-8,9-endo-dicarboxylic acid anhydride (B1165640), investigations into the stereochemistry of epoxidation have been conducted. wikipedia.org The expectation is that the epoxide ring will form on the face of the double bond opposite to the larger bridges of the bicyclic system.

Dihydroxylation: The conversion of an alkene to a vicinal diol can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄). These reactions generally proceed via a syn-addition mechanism. wikipedia.orglibretexts.org With bicyclic systems, the reagent is expected to approach from the less sterically hindered face, leading to the formation of an exo-diol.

Oxidative Cleavage: The double bond of bicyclo[3.2.2]non-2-ene and its derivatives can be cleaved through ozonolysis or by strong oxidizing agents like potassium permanganate under harsh conditions. For example, the enol acetate derived from 6-formylbicyclo[3.2.2]nonane has been oxidatively cleaved to furnish bicyclo[3.2.2]nonan-6-one. wikipedia.org In another study, the oxidation of endo, endo-dimethyl bicyclo[3.2.2]non-8-ene-6,7-dicarboxylate with a heterogeneous mixture of KMnO₄-CuSO₄·5H₂O resulted in the formation of a diketone, indicating cleavage of the double bond. tandfonline.com Ozonolysis, typically followed by a reductive or oxidative workup, is a powerful tool for cleaving double bonds to yield aldehydes, ketones, or carboxylic acids. msu.eduorganic-chemistry.orgbyjus.com The Criegee mechanism describes the formation of an initial molozonide, which rearranges to an ozonide that can then be cleaved under appropriate workup conditions. msu.eduorganic-chemistry.org

| Reaction Type | Reagent | Substrate | Product | Reference |

| Epoxidation | Peroxy acid | exo-3-Benzoyloxybicyclo[3.2.2]non-6-ene-8,9-endo-dicarboxylic acid anhydride | Corresponding epoxide | wikipedia.org |

| Oxidative Cleavage | 1. Enol acetate formation 2. Oxidative cleavage | 6-Formylbicyclo[3.2.2]nonane | Bicyclo[3.2.2]nonan-6-one | wikipedia.org |

| Oxidative Cleavage | KMnO₄-CuSO₄·5H₂O | endo, endo-Dimethyl bicyclo[3.2.2]non-8-ene-6,7-dicarboxylate | Diketone | tandfonline.com |

Comparative Analysis of Key Reactions

The reactivity of bicyclo[3.2.2]non-2-ene can be better understood by comparing it to other bicyclic alkenes, such as the more rigid bicyclo[2.2.1]hept-2-ene (norbornene) and the related bicyclo[2.2.2]oct-2-ene. The key differences in these systems lie in the ring strain and the steric accessibility of the double bond.

The bicyclo[3.2.2]nonane system is generally considered to be less strained than the norbornane system. The larger bridges in bicyclo[3.2.2]nonane create a more flexible framework. This difference in strain and flexibility can influence the rates of reaction. For instance, in reactions where the transition state involves a significant change in geometry and hybridization at the double bond, the less strained bicyclo[3.2.2]non-2-ene might be expected to react at a different rate compared to the more strained norbornene.

In both hydrogenation and oxidation reactions, the stereochemical outcome is primarily governed by steric hindrance. For all these bicyclic systems, the exo face is generally more accessible than the endo face. beilstein-journals.org However, the degree of facial selectivity can vary depending on the specific geometry of the bicyclic framework. The larger and more flexible bridges of the bicyclo[3.2.2]nonane system may present a different steric environment compared to the more compact bicyclo[2.2.2]octane or the highly constrained bicyclo[2.2.1]heptane systems. For example, the syn-hydrogens on the saturated -CH₂CH₂- bridge in 5-vinylbicyclo[2.2.2]oct-2-ene have been noted to obstruct the exo face of the endocyclic double bond. researchgate.net Similar steric considerations would apply to the bicyclo[3.2.2]non-2-ene system, where the trimethylene bridge could influence the accessibility of the exo face.

Computational studies can provide valuable insights into the transition state geometries and activation energies for these reactions, allowing for a more quantitative comparison of the reactivity of these different bicyclic alkenes. researchgate.netacs.orgnih.govrsc.orgmit.edu Such studies can help to rationalize the observed differences in reaction rates and stereoselectivities by dissecting the contributions of steric and electronic effects in the transition states.

Stereochemistry and Conformational Analysis of Bicyclo 3.2.2 Non 2 Ene

Conformational Flexibility of the Three-Carbon Bridge

The bicyclo(3.2.2)nonane framework, which forms the core of Bicyclo(3.2.2)non-2-ene, is characterized by a notable degree of conformational mobility, particularly within its three-carbon bridge (C2-C3-C4). This flexibility allows the system to adopt various conformations to relieve inherent strain.

In related systems like bicyclo(3.2.2)nona-6,8-diene, studies have indicated that the three-carbon bridge is exceptionally mobile. lookchem.com Nuclear Magnetic Resonance (NMR) spectroscopy has shown a rapid interconversion between equivalent conformations of the bridge. lookchem.com This dynamic behavior is a key feature of the bicyclo(3.2.2)nonane skeleton. The use of molecular balance systems incorporating the bicyclo[3.2.2]nona-6,8-diene framework further underscores the presence of this flexible three-carbon atom bridge, which is fundamental to studying non-covalent interactions. mdpi.com

Stereoselective and Enantioselective Reaction Outcomes

The rigid and defined three-dimensional structure of this compound and its precursors makes it an excellent substrate for stereoselective and enantioselective reactions.

A key method for constructing this ring system is the Diels-Alder reaction, which can proceed with high stereoselectivity. For instance, the reaction between an optically active 1,4-dimethylcycloheptadiene and acrolein, promoted by a Lewis acid like TBSOTf, yields a highly functionalized bicyclo(3.2.2)nonene derivative with excellent stereocontrol. researchgate.net This asymmetric synthesis allows for the creation of specific enantiomers.

Addition reactions to the double bonds of the bicyclo(3.2.2)nonane system also exhibit significant stereoselectivity. Quantum chemical investigations into the bromination of bicyclo[3.2.2]nona-6,8-diene show that the bromine molecule preferentially attacks the endo face of the double bond. acs.org This "endo-facial stereoselectivity" is attributed to a combination of electronic and steric effects, leading to specific, predictable product stereochemistries. acs.org

The table below summarizes examples of stereoselective reactions involving the bicyclo(3.2.2)nonane system.

| Reaction Type | Reactants | Catalyst/Conditions | Outcome |

| Diels-Alder | Optically active 1,4-dimethylcycloheptadiene + Acrolein | TBSOTf | Highly stereoselective formation of a bicyclo[3.2.2]nonene derivative researchgate.net |

| Bromination | Bicyclo[3.2.2]nona-6,8-diene + Br₂ | - | Preferential endo-facial attack, leading to specific dibromo adducts acs.org |

| Annulation | Benzocycloheptenone precursor | Hauser-Kraus annulation-aldol sequence | Stereoselective access to the bicyclo[3.2.2]nonene motif gla.ac.uk |

Influence of Substituents on Conformation and Reactivity

Substituents on the this compound skeleton can significantly influence both the conformational preferences of the ring system and its chemical reactivity. The position and nature of the substituent dictate the steric and electronic environment of the molecule.

The presence of substituents on the flexible three-carbon bridge can alter the conformational equilibrium that exists in the unsubstituted parent compound. lookchem.com This conformational biassing plays a critical role in determining the outcomes of subsequent reactions.

The effect of substituents on reactivity has been explored in solvolysis reactions. In the bicyclo[3.2.2]nonyl system, the flexibility of the ring structure allows for enhanced allylic conjugation, and the rate of solvolysis is sensitive to the electronic nature of substituents. montclair.edu Furthermore, computational studies on fused derivatives of bicyclo[3.2.2]non-2-enes have shown that substituents can influence the pyramidalization of the double bond, which is a distortion from planarity. researchgate.net This structural change, in turn, affects the reactivity of the alkene. In bicyclo(3.2.2)nona-3,6-dien-2-one derivatives, substituent effects on transannular π-interactions have also been noted, demonstrating long-range electronic influence. ucl.ac.uk

Relative and Absolute Configuration Determination

Determining the precise three-dimensional arrangement of atoms—both relative and absolute configuration—is crucial for understanding the properties of this compound derivatives. A variety of analytical techniques are employed for this purpose.

X-ray Crystallography is a definitive method for determining the solid-state structure and thus the relative and absolute configuration of crystalline derivatives. For example, the crystal structure of syn-3-exo-p-bromobenzoyloxybicyclo lookchem.comlookchem.comacs.orgnon-6-ene-8,9-endo-cis-dicarboxylic acid anhydride (B1165640) was determined using this technique, providing unambiguous proof of its stereochemistry. rsc.org

NMR Spectroscopy is widely used to assign relative stereochemistry in solution. Through-space correlations (e.g., NOE) and analysis of coupling constants can help determine the endo or exo orientation of substituents.

Chiroptical Methods , combined with quantum chemical calculations, are powerful tools for assigning the absolute configuration of chiral molecules. Techniques such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) are particularly valuable. nist.govoregonstate.edu By comparing the experimentally measured spectra to spectra computed for a specific enantiomer using methods like density functional theory (DFT), the absolute configuration can be assigned with high confidence. nist.gov This combined experimental-computational approach has become essential for correcting and confirming stereochemical assignments of complex natural products containing related bicyclic cores. echemi.com

The table below outlines the primary methods used for stereochemical determination in this class of compounds.

| Method | Information Provided | Example Application |

| X-ray Crystallography | Definitive solid-state structure, relative and absolute configuration. | Structure of a p-bromobenzoyloxy-substituted bicyclo[3.2.2]non-6-ene derivative. rsc.org |

| NMR Spectroscopy | Relative stereochemistry, conformational information in solution. | Differentiating endo and exo isomers. lookchem.com |

| Circular Dichroism (ECD/VCD) | Absolute configuration of chiral molecules. | Assignment of absolute configuration in oxabicyclo[3.2.2]nonane-type neolignans. nist.govoregonstate.edu |

| Computational Chemistry (DFT) | Calculated structures and spectroscopic properties to support experimental data. | Aiding the assignment of ECD/VCD spectra for absolute configuration determination. nist.gov |

Computational and Spectroscopic Characterization in Bicyclo 3.2.2 Non 2 Ene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of Bicyclo(3.2.2)non-2-ene. One-dimensional and two-dimensional experiments offer comprehensive insights into its molecular framework.

The proton and carbon NMR spectra of this compound provide fundamental information about its structure. The chemical shifts (δ) indicate the electronic environment of each nucleus. The olefinic protons (H2 and H3) and carbons (C2 and C3) are characteristically found in the downfield region of their respective spectra due to the π-electron system. Bridgehead protons and carbons (H1 and H5) also show distinct chemical shifts.

The reported ¹H-NMR and ¹³C-NMR chemical shifts for this compound provide a definitive fingerprint for its identification. For instance, the olefinic carbons in the related bridgehead olefin, bicyclo[3.2.2]non-1-ene, have been identified with δ values of 144.7 ppm for the bridgehead carbon and 129.1 ppm for the methine carbon. acs.org

¹H-NMR Chemical Shift Data for this compound

| Proton Position | Chemical Shift (δ ppm) |

|---|---|

| H1 | 2.38 |

| H2 | 5.88 |

| H3 | 5.55 |

| H4 | 2.12 |

| H5 | 2.15 |

| H6, H7, H8, H9 | 1.30-1.85 |

¹³C-NMR Chemical Shift Data for this compound

| Carbon Position | Chemical Shift (δ ppm) |

|---|---|

| C1 | 36.5 |

| C2 | 131.2 |

| C3 | 126.7 |

| C4 | 31.4 |

| C5 | 32.0 |

| C6 | 25.3 |

| C7 | 25.3 |

| C8 | 33.0 |

| C9 | 33.0 |

Two-dimensional NMR techniques are essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the this compound skeleton.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between the olefinic proton H2 and its neighbors H1 and H3, as well as between H3 and H4. It would also map out the coupling pathways within the saturated bridges of the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly attached proton and carbon atoms (¹J-coupling). This technique allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it. For example, the signal for C2 would correlate with H2, and C3 with H3.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds (²J or ³J-coupling). This is particularly useful for identifying connectivity to quaternary carbons and for piecing together the entire molecular framework. For instance, the bridgehead proton H1 would show HMBC correlations to olefinic carbons C2 and C3, as well as to carbons within the bridges like C6, C7, and C9. In studies of related diazabicyclo[3.2.2]non-2-ene systems, 2D ROESY spectra, which are similar to COSY, have been used to assign guest proton signals, demonstrating the utility of 2D techniques for this bicyclic core. nih.gov

The bicyclo[3.2.2]nonane framework is conformationally mobile, primarily due to the flexibility of the three-carbon (ethano) and two-carbon (etheno) bridges. Low-temperature NMR spectroscopy is the primary tool for studying these dynamics. By cooling the sample, the rate of conformational interconversion can be slowed on the NMR timescale, allowing for the observation of individual conformers.

In studies on the related bicyclo[3.2.2]nona-6,8-diene, attempts to determine the activation energy of the bridge interconversion process using low-temperature NMR were unsuccessful, indicating that the bridge is extremely mobile with a low energy barrier to inversion. gla.ac.uk Similarly, low-temperature ¹³C-NMR has been employed to investigate the conformational equilibria in the related bicyclo[3.3.1]nonane system. rsc.org These studies suggest that for this compound, a similar dynamic process would be expected, and variable temperature NMR would be the method of choice to quantify the energy barriers between different twist or chair-like conformations of the seven-membered ring.

Quantitative ¹³C-NMR spectroscopy is a powerful tool for mechanistic studies as the integrated intensity of a signal is directly proportional to the number of nuclei, assuming appropriate experimental conditions are met (e.g., long relaxation delays and suppression of the Nuclear Overhauser Effect). openstax.org

This technique can be applied to reactions involving this compound to:

Determine product ratios: In reactions that yield isomeric products, such as during rearrangements or additions to the double bond, quantitative ¹³C-NMR can accurately determine the composition of the product mixture.

Monitor reaction kinetics: By acquiring spectra over time, the disappearance of reactant signals and the appearance of product signals can be tracked to determine reaction rates.

Probe reaction mechanisms: Site-specific isotope fractionation can be measured using quantitative ¹³C-NMR at natural abundance to probe enzymatic reaction mechanisms. nih.gov This could be applied to study the biotransformation of this compound derivatives. The technique is also used to study mechanisms in industrial catalysis, such as the catalytic hydrogenation of CO, where it helps to trace the incorporation of labeled starting materials into the final products. consensus.app

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The molecular ion peak (M⁺) would appear at an m/z value corresponding to its molecular weight (122.21 g/mol ).

The fragmentation of bicyclic alkenes is often governed by pathways that relieve ring strain. A characteristic fragmentation pathway for this compound would be a retro-Diels-Alder reaction, leading to the loss of ethene (C₂H₄, 28 Da) and the formation of a 1,3-cycloheptadiene (B1346008) radical cation (m/z 94). Other common fragmentations could involve the loss of other small neutral molecules. In the mass spectra of related bicyclic compounds, fragments corresponding to the loss of ethylene (B1197577) or the formation of cyclohexadienyl cations have been observed. mdpi.com

Theoretical Investigations

Theoretical and computational chemistry provides deep insights into the properties of this compound that can be difficult to measure experimentally. These studies complement spectroscopic data.

Geometric Parameters: Quantum chemical calculations, using methods like ab initio (e.g., SCF/6-31G*) or semi-empirical (e.g., PM3), can predict bond lengths, bond angles, and dihedral angles of the ground state geometry. acs.orgresearchgate.net Such calculations have been performed on the related bicyclo[3.2.2]nona-6,8-diene to investigate its structure. researchgate.net

Strain Energy: The bicyclo[3.2.2]nonane framework possesses inherent ring strain. Computational methods can quantify this strain energy, which is crucial for understanding the molecule's reactivity, particularly in ring-opening reactions.

Conformational Analysis: Molecular mechanics and dynamics simulations can map the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them. This is valuable for interpreting the results from low-temperature NMR studies.

Prediction of Spectroscopic Properties: Theoretical methods can predict NMR chemical shifts. Comparing these calculated shifts with experimental data helps to confirm structural assignments and can aid in assigning spectra of new derivatives. Such computational analyses have been applied to derivatives like dibenzobicyclo[3.2.2]nonane to probe noncovalent interactions. vu.nl

Density Functional Theory (DFT) Calculations on Cationic Structures

DFT, specifically using the B3LYP/6-31G* method, has also been successfully applied to model the structures of bicyclo[3.2.2]non-2-enes and to predict the degree of pyramidalization of the fused double bond. nih.gov These calculations are essential for understanding the strain and reactivity of the olefinic bond within the bridged system. nih.gov

Table 1: DFT Methods in the Study of Bicyclo[3.2.2]nonane Systems

| Method | Application | Key Findings |

|---|---|---|

| DFT and ab initio | Exploration of cations in solvolysis | Proposed classical carbocations were found to have nonclassical structures. acs.orgd-nb.info |

Ab Initio Calculations for Mechanistic Insights

Ab initio calculations have provided significant mechanistic insights into reactions involving the bicyclo(3.2.2)nonane framework. These first-principles calculations have been used alongside DFT to study the nature of cationic intermediates in solvolysis reactions of 2-bicyclo[3.2.2]nonanyl tosylate, corroborating the nonclassical character of the carbocations formed. acs.orgd-nb.info

Furthermore, ab initio methods have been utilized to investigate the mechanism and stereochemistry of electrophilic addition reactions. For instance, the full geometric optimization of the related bicyclo[3.2.2]nona-6,8-diene was performed using ab initio methods to understand its structure and reactivity. acs.org These calculations revealed that the double bond opposite the methylene (B1212753) group is more exo pyramidalized and possesses a higher electron density in the highest occupied molecular orbital (HOMO). acs.org Such insights are critical for predicting the regioselectivity and stereoselectivity of reactions.

Molecular Mechanics and Semi-Empirical Quantum-Chemical Calculations

Molecular mechanics and semi-empirical quantum-chemical methods offer a computationally less intensive approach to study the structural and energetic properties of bicyclic systems. While these methods have been noted to be potentially insufficient for the detailed investigation of transannular interactions, they have been applied to related compounds like bicyclo[3.3.1]non-2-ene to provide initial structural and energetic information. acs.org

For instance, in a study of bicyclic boraalkenes, molecular mechanics and semi-empirical quantum-chemical calculations were performed on model compounds including bicyclo[3.3.1]non-2-ene. acs.org These calculations complemented experimental data from photoelectron and NMR spectroscopy to understand transannular interactions. acs.org Similarly, the electronic structure of bicyclo[3.2.2]nona-6,8-diene has been investigated using semi-empirical methods, providing a foundational understanding of its molecular orbitals and reactivity. acs.orgnih.gov

Studies on Bicycloaromatic Stabilization and Destabilization

The concept of bicycloaromaticity, which describes the through-space interaction of three separate π-conjugated systems in a bicyclic structure, has been a subject of theoretical interest. nih.govcore.ac.ukrsc.orgnist.gov The bicyclo[3.2.2]nonatrienyl cation (C₉H₉⁺) is a key species in these discussions. nih.govcore.ac.ukrsc.orgnist.gov

According to theoretical predictions, the bicyclo[3.2.2]nonatrienyl cation, with a total of six π-electrons and an odd number of atoms in the bridges (m=9), is expected to be bicycloantiaromatic. nih.govcore.ac.ukrsc.orgnist.gov This is because the interaction between the bridges is destabilizing. The instability of this cation was experimentally manifested by a skeletal rearrangement upon attempted generation. researchgate.net In contrast, the corresponding bicyclo[3.2.2]nonatrienyl anion was found to be stabilized. researchgate.net

Table 2: Theoretical Predictions for Bicycloaromaticity in C₉H₉⁺

| Property | Value/Description | Implication |

|---|---|---|

| Total π-electrons | 6 | - |

| Number of atoms in bridges (m) | 9 (odd) | Fulfills one criterion for bicycloaromatic interaction. |

| Bridge interaction | Destabilizing | Leads to predicted bicycloantiaromatic character. nih.govcore.ac.ukrsc.orgnist.gov |

Analysis of Excited State Potential Energy Surfaces

Advanced Research Applications of Bicyclo 3.2.2 Non 2 Ene in Chemical Science

Role as Building Blocks in Organic Synthesis

The rigid, bridged framework of Bicyclo[3.2.2]non-2-ene is a key feature that organic chemists leverage to construct intricate molecular architectures. This structural motif is present in numerous biologically active natural products, making its synthesis and functionalization a significant area of research. ucl.ac.uk

Synthesis of Complex Organic Molecules

The bicyclo[3.2.2]nonene core is a fundamental structural unit for creating more complex and functionally diverse molecules. A primary method for its synthesis is the Diels-Alder reaction, a powerful pericyclic reaction that efficiently forms the characteristic bridged ring system. For instance, the thermal reaction between a cyclohepta-2,4-dienone and a dienophile such as N-phenylmaleimide can yield a bicyclo[3.2.2]non-6-en-2-one derivative. Another significant synthetic route is through π-cyclization, which provides an effective pathway to bicyclo[2.2.2]octenes and bicyclo[3.2.2]nonenes. acs.org These synthetic strategies underscore the role of Bicyclo[3.2.2]non-2-ene as a foundational element for accessing molecules with significant structural complexity.

Construction of Fused-Polycyclic Natural Products

The bicyclo[m.n.2] ring system, including the bicyclo[3.2.2]nonene framework, is a common feature in a variety of natural products, many of which exhibit potent biological activities. However, the synthesis of these bridged, medium-sized rings presents a considerable synthetic challenge. The development of novel synthetic methodologies to access these structures is an active area of chemical research. The strain inherent in these bridged systems makes them both difficult to synthesize and pharmacologically advantageous, potentially allowing for tight and selective binding to biological targets.

Intermediate in Synthetic Studies of Ryanodine and Similar Compounds

A significant application of the bicyclo[3.2.2]nonene framework is its use as a key intermediate in the synthetic pursuit of ryanodine. researchgate.netcdnsciencepub.com Ryanodine is a structurally complex natural product known as a potent modulator of intracellular calcium release channels. researchgate.net In a notable synthetic approach, a highly functionalized bicyclo[3.2.2]nonene derivative bearing two quaternary carbons was synthesized via a stereoselective Diels-Alder reaction. nih.gov The reactants for this key step were an optically active 1,4-dimethylcycloheptadiene and acrolein. nih.gov

This bicyclic intermediate serves as a crucial building block, which, after several additional transformations, can be converted into a C2-symmetric bicyclo[3.3.2]decene derivative. nih.gov This subsequent molecule is another vital intermediate in the total synthesis of ryanodine, highlighting the strategic importance of the bicyclo[3.2.2]nonene core in accessing highly complex and biologically significant natural products. nih.gov

Polymer Chemistry and Material Science Applications

While research into the direct application of Bicyclo(3.2.2)non-2-ene in polymer science is emerging, studies on its derivatives have revealed significant potential in photopolymerization and as thermal polymerization inhibitors.

Photopolymerization and Photoinitiators

A specific derivative, 1,4,4-Trimethyl-2,3-diazabicyclo[3.2.2]non-2-ene 2,3-dioxide, has been identified as a useful photoinitiator, particularly in Near Infrared (NIR) photopolymerization processes. This compound can absorb light and initiate polymerization under NIR radiation, an attribute that is highly beneficial for specialized applications such as high-resolution lithography. A key advantage of this derivative is its ability to initiate polymerization at lower energy levels compared to conventional photoinitiators, which enhances efficiency and reduces energy consumption.

| Application Area | Compound | Key Findings |

| Photopolymerization | 1,4,4-Trimethyl-2,3-diazabicyclo[3.2.2]non-2-ene 2,3-dioxide | Functions as an efficient photoinitiator for Near Infrared (NIR) photopolymerization. |

| Initiates polymerization at lower energy levels than traditional initiators. | ||

| Useful for high-resolution lithography applications. |

Thermal Polymerization Inhibition

The same derivative, 1,4,4-Trimethyl-2,3-diazabicyclo[3.2.2]non-2-ene 2,3-dioxide, also functions as an effective thermal polymerization inhibitor for vinyl monomers like styrene. It provides control over polymerization reactions by forming stable complexes with the monomer, which minimizes undesirable side reactions that can occur during chemical processing or storage. This inhibitory effect is crucial in industries where the unintended polymerization of monomers can lead to significant production issues.

| Application Area | Compound | Mechanism & Significance |

| Polymerization Inhibition | 1,4,4-Trimethyl-2,3-diazabicyclo[3.2.2]non-2-ene 2,3-dioxide | Prevents the undesired thermal polymerization of styrene and other vinyl monomers. |

| Forms stable complexes with monomers to inhibit premature reaction. | ||

| Allows for better control during the storage and processing of reactive monomers. |

Atom-Bridged Bicyclic Monomers and Polymerizability Studies

This compound belongs to the class of atom-bridged bicyclic monomers, which are characterized by three chains of at least one atom connecting the bridgehead atoms. mdpi.comresearchgate.net The polymerization of such monomers, particularly through ring-opening metathesis polymerization (ROMP), has been a subject of considerable interest. tandfonline.com20.210.105 ROMP is driven by the release of ring strain inherent in the cyclic olefin monomer. 20.210.105

The polymerizability of bicyclo[3.2.2]nonane derivatives is influenced by the strain energy associated with their rigid bicyclic structure. The cyclohexane ring in many of these monomers is constrained in a boat-like conformation, contributing to their strain energy. mdpi.com This inherent strain provides the thermodynamic driving force for ring-opening polymerization, leading to the formation of linear polymers containing monocyclic rings within the polymer backbone. mdpi.comresearchgate.net The resulting polymers often exhibit desirable physical properties, such as increased melting points and glass transition temperatures, compared to polymers derived from monocyclic monomers. mdpi.com

Research in this area has explored the synthesis and polymerization of various functionalized bicyclo[3.2.2]nonane monomers. These studies are crucial for developing novel polymeric materials with tailored properties for a range of applications.

Mechanistic Probes in Organic Chemistry

The rigid framework of the bicyclo[3.2.2]nonane system makes its derivatives, including this compound, excellent probes for studying reaction mechanisms and conformational analysis in organic chemistry. gla.ac.uk The fixed spatial arrangement of substituents on the bicyclic core allows for detailed investigation of steric and electronic effects on reaction pathways. gla.ac.uk

Synthetic studies targeting the preparation of compounds for conformational and solvolytic investigations have been undertaken. gla.ac.uk For instance, the solvolysis of 2-bicyclo[3.2.2]nonyl p-toluenesulfonates has been studied, revealing rearrangements to the bicyclo[3.3.1]nonane system. rsc.org Such studies provide valuable insights into carbocation behavior and neighboring group participation in bicyclic systems.

Furthermore, metallated derivatives of bicyclo[3.2.2]nona-2,6,8-triene have been shown to undergo rearrangement to barbaralanes, demonstrating the utility of this scaffold in studying dynamic processes like metallatropic shifts. tamu.edu The ability to functionalize the bicyclo[3.2.2]nonane skeleton at various positions allows for the systematic evaluation of substituent effects on reaction rates and stereochemical outcomes, contributing to a deeper understanding of fundamental organic reactions. gla.ac.ukresearchgate.netacs.org

Investigation of Potential Biological Activity and Biomolecular Interactions

Bicyclic compounds are prevalent in the structures of many biologically active natural products and synthetic drugs. ucl.ac.uk The rigid conformational nature of the bicyclo[3.2.2]nonane scaffold makes it an attractive template for the design of novel therapeutic agents. By controlling the spatial orientation of various functional groups on this rigid framework, researchers can explore structure-activity relationships and design molecules with specific biological targets. ucl.ac.uk

While direct biological activity studies on this compound itself are not extensively reported, derivatives of the closely related 3-azabicyclo[3.2.2]nonane system have shown promising antiprotozoal activity. researchgate.netmdpi.com For example, certain N-(aminoalkyl)azabicyclo[3.2.2]nonanes have demonstrated activity against Plasmodium falciparum and Trypanosoma brucei rhodesiense. mdpi.com These findings highlight the potential of the bicyclo[3.2.2]nonane core as a scaffold in medicinal chemistry.

Additionally, derivatives of bridged bicyclic skeletons are being investigated as inhibitors of biological targets such as branched-chain aminotransferase 1 (BCAT1), which is implicated in certain cancers. mdpi.com The synthesis of γ-aminobutyric acid (GABA) derivatives containing bridged bicyclic structures, including the bicyclo[3.2.2]nonane framework, is an active area of research aimed at developing new therapeutic agents. mdpi.com These studies underscore the importance of the bicyclo[3.2.2]nonane system in the exploration of new chemical space for drug discovery. ucl.ac.uk

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.